molecular formula C15H9N3O B8283436 5-[3-Cyanophenyl]-3-[pyridin-2-yl]-1,2-oxazole

5-[3-Cyanophenyl]-3-[pyridin-2-yl]-1,2-oxazole

Cat. No. B8283436
M. Wt: 247.25 g/mol
InChI Key: ZLMBWQAYAJSNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06660753B2

Procedure details

A mixture of 5-[3-trifluoromethanesulfonylphenyl]-3-[pyridin-2-yl]-1,2-oxazole (98 mg, 0.26 mmol), KCN (230 mg, 4 mmol), NiBr2(PPh3)2 (52.4 mg, 0.07 mmol), and PPh3 (42 mg, 0.16 mmol) in acetonitrile (1 mL) was treated with zinc powder (20 mg, 0.3 mmol) and the mixture was heated overnight at 60° C. Silica gel chromatography of the resulting mixture using a gradient of hexane to ethyl acetate afforded 15 mg (23%) of 5-[3-cyanophenyl]-3-[pyridin-2-yl]-1,2-oxazole as a white solid.
Name
5-[3-trifluoromethanesulfonylphenyl]-3-[pyridin-2-yl]-1,2-oxazole
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
NiBr2(PPh3)2
Quantity
52.4 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)S([C:6]1[CH:7]=[C:8]([C:12]2[O:16][N:15]=[C:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[CH:13]=2)[CH:9]=[CH:10][CH:11]=1)(=O)=O.[C-:25]#[N:26].[K+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCCCCC>C(#N)C.[Zn].C(OCC)(=O)C>[C:25]([C:6]1[CH:7]=[C:8]([C:12]2[O:16][N:15]=[C:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[CH:13]=2)[CH:9]=[CH:10][CH:11]=1)#[N:26] |f:1.2|

Inputs

Step One
Name
5-[3-trifluoromethanesulfonylphenyl]-3-[pyridin-2-yl]-1,2-oxazole
Quantity
98 mg
Type
reactant
Smiles
FC(S(=O)(=O)C=1C=C(C=CC1)C1=CC(=NO1)C1=NC=CC=C1)(F)F
Name
Quantity
230 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
NiBr2(PPh3)2
Quantity
52.4 mg
Type
reactant
Smiles
Name
Quantity
42 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
20 mg
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C1=CC(=NO1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.